molecular formula C26H25N3O5S2 B2508082 4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-68-4

4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2508082
CAS No.: 921797-68-4
M. Wt: 523.62
InChI Key: QPDKYFJPYWZCHL-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O5S2 and its molecular weight is 523.62. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines structural motifs known for their biological activity, particularly in antimicrobial and anticancer domains. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group, which are known to enhance biological interactions. The ethoxybenzofuran component adds to its pharmacological profile by potentially influencing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide groups exhibit significant antibacterial properties. The presence of the sulfamoyl group suggests potential inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis necessary for bacterial growth.

Case Study: Antibacterial Efficacy
A study examined various thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed promising results:

Compound NameConcentration (mM)Zone of Inhibition (mm)
4-tert-butyl derivative810.5 (E. coli)
4-isopropyl derivative7.58 (S. aureus)
N-(thiazol-2-yl)benzenesulfonamide79 (B. subtilis)

These findings suggest that modifications to the thiazole and sulfonamide structures can enhance antibacterial potency, which could be applicable to the target compound .

Anticancer Activity

The incorporation of benzofuran moieties has been linked to anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Studies on similar compounds have indicated that they can induce apoptosis in cancer cells through various pathways.

Mechanism of Action

  • Inhibition of Cell Proliferation: Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis: Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds exert their effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that:

  • Substituents on the thiazole ring significantly affect biological activity.
  • Sulfamoyl groups enhance interaction with target enzymes like DHPS, leading to increased antibacterial activity.

Potential Therapeutic Applications

Given its structural components and demonstrated biological activities, This compound holds promise for:

  • Antibacterial treatments , particularly against resistant strains.
  • Cancer therapeutics , targeting specific pathways involved in tumor growth and survival.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h4-5,7-13,16-17H,1-2,6,14-15H2,3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDKYFJPYWZCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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